molecular formula C20H18ClNO4 B12217008 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12217008
M. Wt: 371.8 g/mol
InChI Key: APUYFOSDYSZEOJ-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with the molecular formula C16H12ClNO3. This compound is part of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then subjected to cyclization with 2-aminophenol under acidic conditions to yield the benzoxazepine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazepine derivatives, which can have different biological activities and properties .

Scientific Research Applications

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its benzoxazepine core, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C20H18ClNO4/c1-2-5-18-20(25)22(12-16(23)13-8-10-14(21)11-9-13)19(24)15-6-3-4-7-17(15)26-18/h3-4,6-11,18H,2,5,12H2,1H3

InChI Key

APUYFOSDYSZEOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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